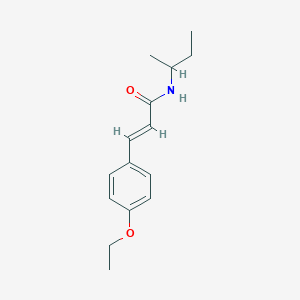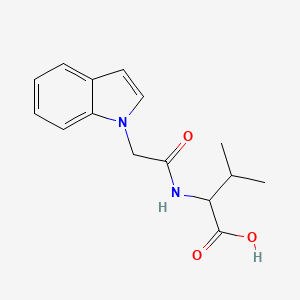![molecular formula C26H24O6 B5464909 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5464909.png)
2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate, also known as DMAPB, is a synthetic compound that belongs to the family of benzophenone derivatives. It has been found to possess various biological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by modulating the activity of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways. NF-κB and STAT3 are transcription factors that regulate the expression of genes involved in inflammation and cancer progression. This compound has been shown to inhibit the activation of NF-κB and STAT3, leading to the downregulation of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, this compound has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate is its potent anti-inflammatory and anti-cancer properties. It has been shown to be effective in various preclinical models of inflammation and cancer. Moreover, this compound is relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate. One of the areas of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound. Moreover, the potential use of this compound as a therapeutic agent for various inflammatory and cancerous diseases needs to be explored further. Finally, the development of novel drug delivery systems for this compound may enhance its bioavailability and efficacy in vivo.
Synthesis Methods
The synthesis of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate involves the condensation reaction of 3-(3,4-dimethoxyphenyl)acrylic acid and 2-methyl-5-methoxybenzoyl chloride in the presence of a base catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, this compound has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models.
properties
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-17-7-5-6-8-20(17)26(28)32-24-16-19(29-2)11-12-21(24)22(27)13-9-18-10-14-23(30-3)25(15-18)31-4/h5-16H,1-4H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBYFMWZBMYFSC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5464828.png)
![N-(2-hydroxy-5-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5464836.png)


![N-ethyl-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5464845.png)
![N-[4-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5464853.png)
![2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B5464863.png)
![1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5464864.png)

![1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5464880.png)
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5464887.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}quinoline](/img/structure/B5464894.png)
![4-({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B5464904.png)